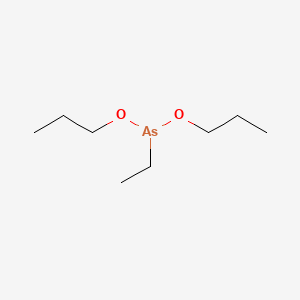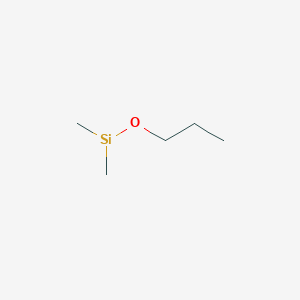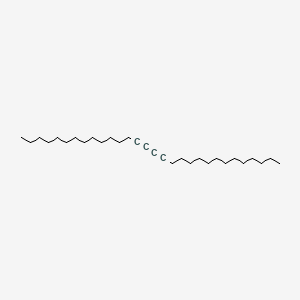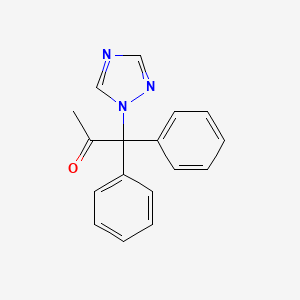
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring, along with the diphenyl and propanone moieties, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,3-diphenyl-2-propanone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The biological activities of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one are attributed to its ability to interact with specific molecular targets. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the diphenyl and propanone moieties can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but different position of the triazole ring.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Lacks the carbonyl group present in this compound.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Contains an additional carbonyl group and a longer carbon chain.
The uniqueness of this compound lies in its specific combination of the triazole ring, diphenyl groups, and the propanone moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
65871-78-5 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
1,1-diphenyl-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C17H15N3O/c1-14(21)17(20-13-18-12-19-20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
BSPCZKHHFNNQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
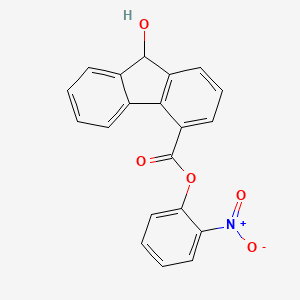
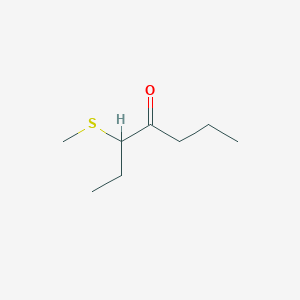

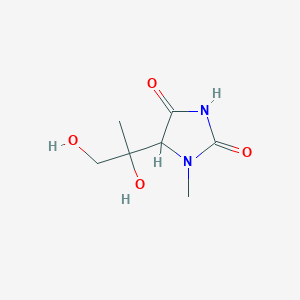
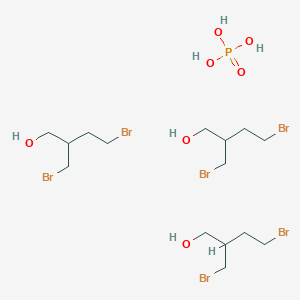

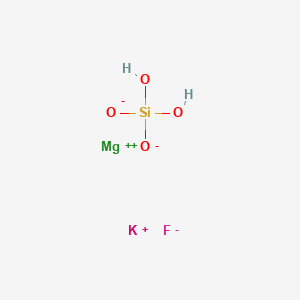
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
